![molecular formula C9H16O B14348359 [(Ethenyloxy)methyl]cyclohexane CAS No. 99182-52-2](/img/structure/B14348359.png)
[(Ethenyloxy)methyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Ethenyloxy)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethenyloxy)methyl]cyclohexane typically involves the reaction of cyclohexane with ethenyloxy compounds under specific conditions. One common method is the dehydration of cyclohexanol using a strong acid catalyst like phosphoric acid . The reaction involves heating cyclohexanol with the acid to produce cyclohexene, which can then be further reacted with ethenyloxy compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where cyclohexane and ethenyloxy compounds are fed into a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
[(Ethenyloxy)methyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Applications De Recherche Scientifique
[(Ethenyloxy)methyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Ethenyloxy)methyl]cyclohexane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions that modify the cyclohexane ring, leading to changes in the compound’s properties and reactivity. The pathways involved include nucleophilic substitution and elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane without the ethenyloxy group.
Cyclohexanol: Contains a hydroxyl group instead of an ethenyloxy group.
Cyclohexanone: Contains a carbonyl group instead of an ethenyloxy group.
Uniqueness
[(Ethenyloxy)methyl]cyclohexane is unique due to the presence of the ethenyloxy group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it valuable in specific applications where these properties are desired .
Propriétés
Numéro CAS |
99182-52-2 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
ethenoxymethylcyclohexane |
InChI |
InChI=1S/C9H16O/c1-2-10-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
Clé InChI |
BIUZXWXXSCLGNK-UHFFFAOYSA-N |
SMILES canonique |
C=COCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


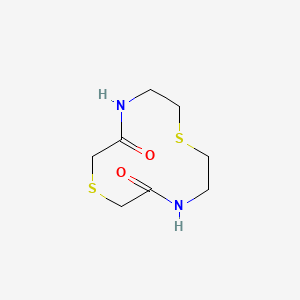
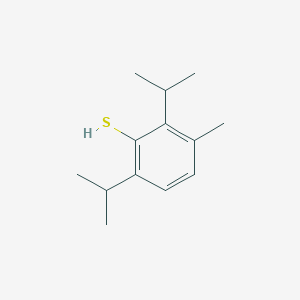
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

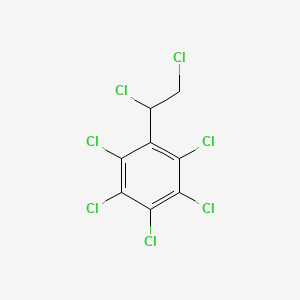
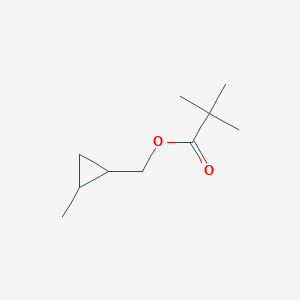
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
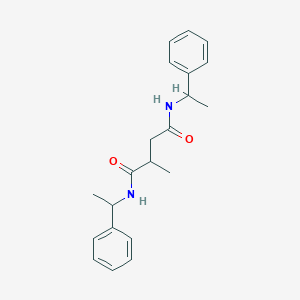
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)

